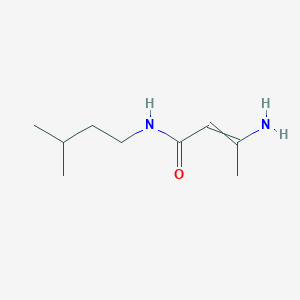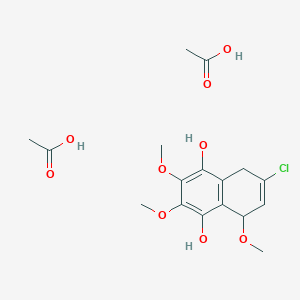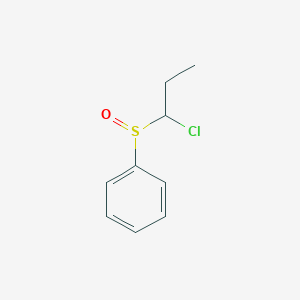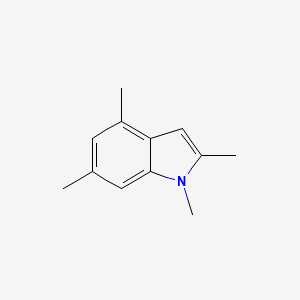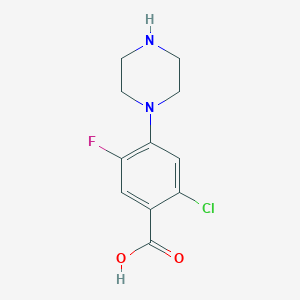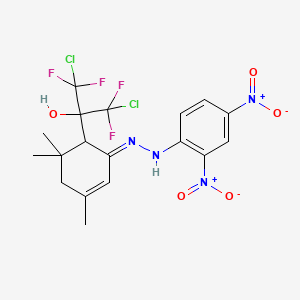![molecular formula C11H18O6 B14327675 Diethyl [2-(acetyloxy)ethyl]propanedioate CAS No. 110281-43-1](/img/structure/B14327675.png)
Diethyl [2-(acetyloxy)ethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(acetyloxy)ethyl]propanedioate, also known as diethyl acetamidomalonate, is an organic compound with the molecular formula C₉H₁₅NO₅. It is a derivative of malonic acid and is commonly used in organic synthesis, particularly in the preparation of amino acids and other biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [2-(acetyloxy)ethyl]propanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as 2-bromoethyl acetate, in an S_N2 reaction to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-(acetyloxy)ethyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid leads to the loss of carbon dioxide, forming a substituted monocarboxylic acid
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-carbon position.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating with aqueous hydrochloric acid.
Substitution: Alkyl halides and strong bases like sodium ethoxide.
Major Products Formed
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Substitution: α-substituted malonic esters.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(acetyloxy)ethyl]propanedioate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds, including amino acids and peptides.
Biology: Employed in the preparation of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of diethyl [2-(acetyloxy)ethyl]propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various reactions, such as alkylation and substitution, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Diethyl [2-(acetyloxy)ethyl]propanedioate is similar to other malonic ester derivatives, such as:
Diethyl malonate: Used in similar synthetic applications but lacks the acetyloxy group.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in organic synthesis.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group.
The uniqueness of this compound lies in its acetyloxy group, which provides additional reactivity and versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
110281-43-1 |
|---|---|
Molekularformel |
C11H18O6 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
diethyl 2-(2-acetyloxyethyl)propanedioate |
InChI |
InChI=1S/C11H18O6/c1-4-15-10(13)9(11(14)16-5-2)6-7-17-8(3)12/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
VHYQHOOXLFZBCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCOC(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


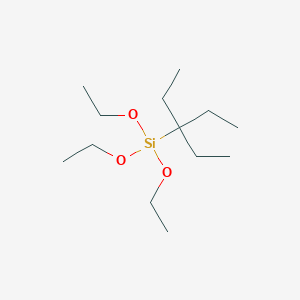
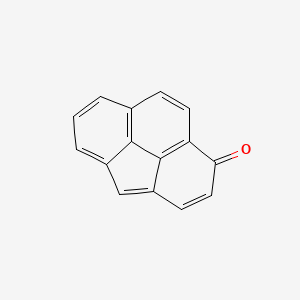
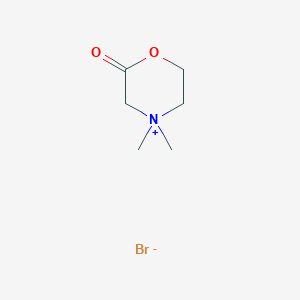
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
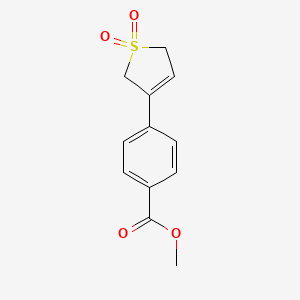
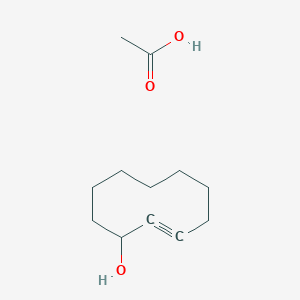
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
